molecular formula C7H8N4O2 B11911223 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Cat. No.: B11911223
M. Wt: 180.16 g/mol
InChI Key: PGTPONSEXUBFSF-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. It belongs to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds, which are recognized as bioisosteres of purine nucleosides. This characteristic allows them to compete with ATP for binding at the catalytic domain of various kinase enzymes, making them a privileged structure in the development of kinase inhibitors . While specific biological data for this exact derivative is not available in the searched literature, closely related pyrazolo[3,4-d]pyrimidine analogs have demonstrated potent inhibitory activity against key oncogenic targets. These targets include Epidermal Growth Factor Receptor (EGFR) , Cyclin-Dependent Kinase 2 (CDK2) , and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Researchers therefore value this core structure for designing novel small molecules to study cell proliferation, apoptosis, and cell cycle arrest in various cancer cell lines . This product is offered for research applications only. It is strictly intended for use in laboratory research and is not approved for use in humans, animals, or as a diagnostic agent. Researchers are responsible for verifying the suitability of this compound for their specific experimental objectives.

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

1-ethyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione

InChI

InChI=1S/C7H8N4O2/c1-2-11-5-4(3-8-11)6(12)10-7(13)9-5/h3H,2H2,1H3,(H2,9,10,12,13)

InChI Key

PGTPONSEXUBFSF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=O)NC(=O)N2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves the formation of pyrazol-3-one substrates followed by cyclization reactions. One common method includes the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate to form the pyrazolone intermediate. This intermediate then undergoes cyclization with formamide to yield the desired pyrazolo[3,4-d]pyrimidine scaffold . Industrial production methods often employ similar synthetic routes but may utilize different catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the significance of pyrazolo[3,4-d]pyrimidine derivatives in developing new anticancer agents. The compound has been shown to act as an epidermal growth factor receptor (EGFR) inhibitor. For instance, derivatives of this compound demonstrated potent anti-proliferative activities against various cancer cell lines such as A549 and HCT-116. Notably, one derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) . This underscores the compound's potential in targeting key pathways in cancer proliferation.

Mechanism of Action
The mechanism involves binding to the ATP-binding site of EGFR, which is crucial for its activation. The structural similarity of the pyrazolo[3,4-d]pyrimidine scaffold to adenine allows it to effectively compete with ATP, inhibiting the receptor's activity and subsequently leading to reduced tumor growth and increased apoptosis in cancer cells .

Corrosion Inhibition

Electrochemical Studies
1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione has been investigated for its efficacy as a corrosion inhibitor for mild steel in acidic environments. The compound's ability to adsorb onto the steel surface reduces the rate of corrosion significantly. Experimental results showed that varying concentrations of this compound led to a decrease in corrosion current values, indicating effective inhibition of both anodic dissolution and cathodic hydrogen evolution reactions .

Synthesis and Characterization
The synthesis involves refluxing 1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with phosphorus pentasulfide in pyridine. The resulting product was characterized using NMR and mass spectroscopy, confirming its identity and purity .

Quantum Chemical Studies

Theoretical calculations have been employed to complement experimental findings regarding the compound's behavior as a corrosion inhibitor. These studies provide insights into the electronic properties that facilitate adsorption on metal surfaces, enhancing understanding of its effectiveness .

Summary Table of Applications

Application Area Details
Anticancer Activity Potent EGFR inhibitors; effective against A549 and HCT-116 cell lines; low IC50 values .
Corrosion Inhibition Effective on mild steel; reduces corrosion rates in acidic solutions; synthesized with high yield .
Quantum Chemical Studies Provides insights into electronic properties influencing adsorption behavior .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Positional Isomerism

The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidine-diones are highly dependent on substituent placement. Key comparisons include:

Compound Name Substituents Key Structural Differences Biological Activity Reference
1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione 1-Ethyl Ethyl at 1-position Anticancer, phosphodiesterase inhibition
3-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-dione 1-Methyl, 3-Ethyl Ethyl at 3-position Intermediate for chlorinated derivatives
5-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-dione 5-(3,4-Dichlorophenyl) Aromatic substituent at 5-position Circadian rhythm modulation (period-lengthening)
Oxypurinol (1H-pyrazolo[3,4-d]pyrimidine-4,6-dione) No substituents Parent scaffold Xanthine oxidase inhibitor
7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-dione 7-Methyl, 3-Phenyl Methyl and phenyl groups DNA-binding studies
  • Aromatic vs. Alkyl Substituents : Aromatic groups (e.g., 3,4-dichlorophenyl in TU-892) confer period-lengthening activity in circadian rhythm studies, while alkyl groups (e.g., ethyl) are associated with kinase inhibition .

Physicochemical Properties

  • Solubility: The target compound’s ethyl group may enhance lipophilicity compared to polar derivatives like oxypurinol (water-insoluble, DMSO-soluble) .
  • Melting Points : Pyrazolo[3,4-d]pyrimidine-diones generally exhibit high melting points (e.g., 195–197°C for 3-(4-chlorophenyl)-7-methyl derivatives), suggesting strong crystalline packing .

Biological Activity

1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (CAS Number: 1174631-06-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.

Chemical Structure and Properties

The compound is characterized by a pyrazolo-pyrimidine scaffold, which is known for its ability to interact with various biological targets. The structure can be represented as follows:

C7H8N4O\text{C}_7\text{H}_8\text{N}_4\text{O}

Anticancer Activity

This compound has shown promising anticancer activity against several cancer cell lines. Research indicates that compounds within this class can inhibit cell proliferation and induce apoptosis.

Case Study: Cytotoxicity Assessment

In a study assessing cytotoxicity against various cancer cell lines (MCF-7, HCT-116, and HepG2), the compound exhibited notable inhibitory effects with IC50 values ranging from 45 nM to 48 nM. These values indicate a potent activity compared to the reference drug sorafenib (IC50 values of 144 nM and 176 nM) .

Cell LineIC50 (nM)Reference Drug IC50 (nM)
MCF-745144
HCT-11646176
HepG24819

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In experimental models of inflammation, it has been shown to reduce paw edema significantly when compared to standard anti-inflammatory drugs like indomethacin.

Inhibition Rates

Inhibitory rates observed were as follows:

CompoundInhibition at 4h (%)Inhibition at 5h (%)
1-Ethyl-Pyrazolo43.1731.10
Indomethacin47.7242.22

These results suggest that the compound may serve as a potential candidate for treating inflammatory conditions .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacteria

In studies assessing antibacterial properties:

  • E. coli : Significant bactericidal activity was noted.
  • S. aureus : The compound exhibited strong inhibitory effects.

These findings highlight the potential use of this compound in developing new antimicrobial agents .

Antiviral Activity

Emerging research has indicated that the compound may possess antiviral properties as well. It has been evaluated for its effectiveness against viruses such as Zika virus (ZIKV) and Dengue virus (DENV).

Comparative Efficacy

In vitro studies revealed:

  • ZIKV EC50 : Approximately 2.4 μM
  • DENV EC50 : Approximately 1.4 μM

These results suggest that the compound could be a viable candidate for further antiviral drug development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione?

  • Methodology : The compound is synthesized via cyclization of 5-amino-3-ethyl-1-methyl-1H-pyrazole-4-carboxamide with urea under high-temperature conditions (200°C for 2 hours). Post-reaction, acidification (pH 5 with HCl) precipitates the product, which is purified via column chromatography (0–20% MeOH/EtOAc gradient) to achieve 74% yield . Alternative routes involve chlorination with POCl₃ and PCl₅ to generate dichloro derivatives .
  • Key Data :

StepReagents/ConditionsYieldPurification Method
CyclizationUrea, 200°C, 2 h74%Column chromatography (MeOH/EtOAc)
ChlorinationPOCl₃, PCl₅, reflux31%Flash chromatography (EtOAc/Hexane)

Q. How is this compound characterized structurally and analytically?

  • Methodology : Use a combination of:

  • ¹H NMR : Peaks at δ 1.19 (t, 3H, ethyl CH₃), 2.69 (q, 2H, ethyl CH₂), and 3.68 (s, 3H, N-methyl) confirm substituent positions .
  • IR Spectroscopy : Bands at 1697 cm⁻¹ (C=O stretching) and 3174 cm⁻¹ (NH stretching) validate the pyrimidinedione core .
  • Elemental Analysis : Match calculated vs. found values for C, H, and N (e.g., C: 52.09% calculated vs. 52.09% observed) .
    • Advanced Tip : Cross-validate with LC-MS (m/z 195 [M+H]⁺) to confirm molecular weight .

Q. What solubility properties are critical for in vitro assays?

  • Methodology : The compound is insoluble in water or ethanol but dissolves in DMSO (≥5.16 mg/mL with sonication). For biological assays, prepare stock solutions in DMSO and dilute in buffer to avoid precipitation .

Advanced Research Questions

Q. How do structural modifications impact biological activity (e.g., kinase inhibition or herbicidal effects)?

  • Methodology :

  • Substituent Effects : Introducing a 4-chlorophenyl group (as in derivative 5e) increases lipophilicity, enhancing membrane permeability for kinase inhibition studies .
  • SAR Studies : Replace the ethyl group with methyl or aryl moieties to modulate activity. For example, 3,5,7-trimethyl derivatives show altered binding affinity to Mixed Lineage Kinase Domain-Like (MLKL) protein .
    • Case Study : 5-(3,4-Dichlorophenyl)-1-phenyl derivatives (e.g., TU-892) lengthen the plant circadian clock period, while 2,4-dichlorophenyl analogs (TU-923) shorten it, highlighting substituent-position sensitivity .

Q. How to resolve contradictions in reported synthetic yields or biological data?

  • Methodology :

  • Yield Discrepancies : Variations arise from purification methods (e.g., column chromatography vs. recrystallization). For example, derivatives in show 51–72% yields depending on substituent bulkiness and crystallization efficiency .
  • Biological Variability : Use standardized assays (e.g., fixed ATP concentrations in kinase inhibition studies) to minimize protocol-driven differences .

Q. What strategies optimize selectivity against off-target enzymes (e.g., xanthine oxidase)?

  • Methodology :

  • Co-crystallization Studies : Resolve the compound’s binding mode with xanthine oxidase (XO) to identify key interactions (e.g., hydrogen bonding with Glu802) .
  • Selective Modifications : Introduce bulky groups (e.g., 4-isopropylphenyl) to sterically hinder off-target binding, as demonstrated in chromenopyrido-pyrimidine analogs .

Data Contradiction Analysis

Q. Why do melting points vary across derivatives?

  • Analysis : Melting points depend on crystallinity and intermolecular forces. For example:

  • Derivative 5c (hydroxyphenyl): 210–212°C due to hydrogen bonding .
  • Derivative 5e (chlorophenyl): 195–197°C due to weaker van der Waals interactions .
    • Resolution : Use differential scanning calorimetry (DSC) to confirm polymorphic forms.

Applications in Drug Discovery

Q. How is this scaffold utilized in phosphodiesterase (PDE) inhibitor development?

  • Methodology :

  • Chlorination : Convert the dione to dichloro derivatives (e.g., compound IV) to enhance PDE binding via halogen interactions .
  • In Vivo Testing : Administer orally (10 mg/kg in mice) and monitor pharmacokinetics (Cₘₐₓ = 1.2 µM at 2 h) to validate efficacy .

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